2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Descripción
2,6-Difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group. The compound’s structure combines a 2,6-difluorobenzamide moiety linked via a methylene bridge to the 1,2,4-oxadiazole ring. This design integrates electron-withdrawing fluorine atoms and a methoxy-substituted aromatic system, which may influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.
Propiedades
IUPAC Name |
2,6-difluoro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4/c1-25-11-5-7-12(8-6-11)26-10-15-22-16(27-23-15)9-21-18(24)17-13(19)3-2-4-14(17)20/h2-8H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLPKKMOCAVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic derivative that incorporates the 1,2,4-oxadiazole ring known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and the underlying mechanisms of action.
Chemical Structure
The compound features a 1,2,4-oxadiazole moiety linked to a benzamide structure with two fluorine substitutions. The presence of the methoxyphenyl group enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. A study reported that specific oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against resistant strains .
- Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with notable efficacy observed in vitro .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| 2,6-Difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | Antibacterial | E. coli | 0.003 |
| P. aeruginosa | 0.005 | ||
| Antifungal | C. albicans | 0.01 |
Anticancer Potential
The oxadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of various cancer cell lines by disrupting the cell cycle.
- Induction of Apoptosis : Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death in tumor cells .
Case Studies
A case study involving the use of similar oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in murine models. The compounds were administered at varying dosages, and significant tumor reduction was observed compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be attributed to:
- Fluorine Substituents : Enhance lipophilicity and cellular uptake.
- Oxadiazole Ring : Known for its ability to interact with biological targets due to its electron-withdrawing nature.
- Methoxyphenyl Group : Contributes to increased binding affinity and selectivity towards target proteins.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Benzamide Derivatives with Heterocyclic Moieties
lists benzamides incorporating isoxazole, thiazole, and oxadiazole rings. For example:
- Compound 1: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Compound 2: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide
These compounds share the 1,2,4-oxadiazole motif but differ in substituents (e.g., nitro, cyano, thioether linkages). The target compound’s 4-methoxyphenoxymethyl group introduces a bulkier aromatic system, which may alter steric interactions in biological targets compared to smaller groups like methyl or cyano .
Triazole and Oxadiazole Hybrids
and highlight triazole-containing benzamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones. These compounds exhibit tautomerism (thiol-thione equilibrium), which the target compound avoids due to its oxadiazole core. The absence of tautomeric forms may simplify synthesis and improve stability .
describes benzamides fused with triazolo-oxazine/thiazine rings (e.g., N-(2,6-difluorophényl)-5-fluoro-4-(3-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide).
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 2,6-difluoro substitution and methoxy group balance hydrophobicity and polarity, likely improving membrane permeability relative to more polar analogs (e.g., nitro-substituted compounds in ).
- Metabolic Stability : The 1,2,4-oxadiazole ring is less prone to enzymatic degradation compared to triazole-thione derivatives, which may undergo metabolic tautomerization .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic addition, cyclization), but avoids the need for tautomer control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
